(3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate
Description
Chemical Architecture and Structural Significance
The molecular architecture of this compound represents a sophisticated fusion of multiple pharmacologically relevant structural motifs. This compound possesses the molecular formula C18H30N2O5 with a molecular weight of 354.4 grams per mole, establishing it as a medium-sized organic molecule suitable for drug-like applications. The compound is catalogued under Chemical Abstracts Service number 229613-93-8, providing a unique identifier for this specific stereoisomer.
The structural foundation of this molecule centers on a tetrahydrocyclopenta[d]isoxazole framework, which represents a bicyclic heterocyclic system where a five-membered isoxazole ring is fused to a five-membered cyclopentane ring. This fused ring system creates a rigid scaffold that constrains the molecular conformation, potentially enhancing selectivity for biological targets. The presence of four defined stereocenters, specifically designated as (3aR,4R,6S,6aS), introduces significant three-dimensional complexity that can profoundly influence the compound's biological activity and pharmacological properties.
The tert-butoxycarbonyl group attached to the amino functionality serves as a protecting group commonly employed in synthetic chemistry, particularly in peptide and amino acid chemistry. This bulky carbamate protecting group not only shields the amino group during synthetic transformations but also contributes to the overall lipophilicity and steric profile of the molecule. The pentan-3-yl substituent at the 3-position of the isoxazole ring introduces additional hydrophobic character and conformational flexibility, potentially facilitating interactions with hydrophobic binding pockets in target proteins.
The methyl ester functionality at the 6-position represents another key structural feature that influences both the physicochemical properties and potential biological activity of the compound. Ester groups are commonly employed in medicinal chemistry as bioisosteres for carboxylic acids, often providing improved membrane permeability and bioavailability while maintaining the capacity for hydrolysis to the corresponding carboxylic acid in biological systems.
Relevance in Medicinal Chemistry and Drug Discovery
The significance of this compound in medicinal chemistry stems from its incorporation of the isoxazole pharmacophore, which has demonstrated remarkable versatility in drug discovery applications. Isoxazole-containing compounds have emerged as privileged structures in medicinal chemistry due to their ability to engage in diverse noncovalent interactions, including hydrogen bonding through both nitrogen and oxygen atoms, pi-pi stacking interactions via the unsaturated five-membered ring, and hydrophilic interactions that contribute to optimal pharmacokinetic properties.
Recent advances in isoxazole chemistry have demonstrated their broad spectrum of biological activities, encompassing antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. These diverse biological properties make isoxazole derivatives attractive candidates for addressing multiple therapeutic areas and unmet medical needs. The structural modifications possible within the isoxazole framework have been shown to enhance pharmacological properties and enable the development of more selective and potent therapeutic agents.
The cyclopenta[d]isoxazole core structure present in this compound represents a particularly interesting variant that combines the pharmacological advantages of isoxazoles with the conformational rigidity imparted by the fused cyclopentane ring. Research has indicated that compounds containing tetrahydrocyclopenta[d]isoxazole frameworks can function as conformationally constrained analogues of natural amino acids, potentially enabling selective modulation of biological targets such as glutamate receptors. This structural relationship to amino acids positions these compounds as valuable tools for neuropharmacological applications and the development of treatments for neurological disorders.
The presence of multiple stereogenic centers in this compound class introduces additional dimensions for structure-activity relationship optimization. Computational studies have demonstrated that stereochemical factors can significantly influence the regioselectivity and thermodynamic stability of isoxazole-containing molecules. The specific (3aR,4R,6S,6aS) configuration of this compound represents one of multiple possible stereoisomers, each potentially exhibiting distinct biological activities and pharmacological profiles.
The integration of protecting group chemistry, as exemplified by the tert-butoxycarbonyl moiety, reflects the sophisticated synthetic approaches required for accessing complex isoxazole derivatives. These protecting group strategies enable the selective functionalization of amino groups while preserving other reactive sites, facilitating the construction of structurally diverse compound libraries for biological screening.
Historical Context and Evolution of Isoxazole-Based Scaffolds
The historical development of isoxazole chemistry traces its origins to the pioneering work of Hantszch, who first proposed the isoxazole nomenclature after the discovery of the isomeric oxazole structure. The designation "isoxazole" reflects the isomeric relationship to oxazole, with "iso" indicating the isomer, "oxa" representing the oxygen atom, "aza" denoting the nitrogen atom, and "ole" specifying the five-membered ring structure. This systematic nomenclature established the foundation for the classification and study of this important class of heterocyclic compounds.
The evolution of isoxazole synthetic methodology has witnessed significant advances over the past several decades, transitioning from traditional metal-catalyzed approaches to more environmentally sustainable metal-free synthetic routes. Early synthetic strategies relied heavily on transition metal catalysis for the construction of isoxazole rings through cycloaddition reactions. However, recent developments have emphasized the importance of developing robust metal-free synthetic methods that can accelerate drug discovery programs while reducing environmental impact.
The development of 1,3-dipolar cycloaddition reactions has emerged as a cornerstone methodology for isoxazole synthesis, enabling the efficient construction of diverse isoxazole derivatives from readily available starting materials. These cycloaddition approaches have been successfully applied to the synthesis of complex polycyclic systems, including the cyclopenta[d]isoxazole framework present in the target compound. Computational studies have provided valuable insights into the mechanistic aspects of these cyclization reactions, revealing the importance of both thermodynamic and kinetic factors in determining regioselectivity.
The historical progression of isoxazole chemistry has been marked by the recognition of their pharmaceutical importance, leading to the development of numerous clinically approved drugs containing isoxazole moieties. Notable examples include sulfamethoxazole, which functions as an antibiotic agent, muscimol, which serves as a gamma-aminobutyric acid receptor modulator, and leflunomide, which acts as an immunosuppressant. These successful pharmaceutical applications have validated the isoxazole scaffold as a privileged structure in drug discovery.
Recent advances in isoxazole chemistry have focused on the development of novel synthetic methodologies that enable access to previously challenging structural variants. Transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques have emerged as key enabling technologies. These methodological advances have not only improved the efficiency of isoxazole synthesis but have also facilitated the design of more complex and bioactive derivatives with enhanced pharmacological properties.
The contemporary landscape of isoxazole research is characterized by an increasing emphasis on structure-based drug design and the development of multi-targeted therapeutic approaches. The growing understanding of isoxazole structure-activity relationships has enabled the rational design of compounds with improved selectivity and reduced toxicity profiles. This evolution reflects the maturation of isoxazole chemistry from a predominantly synthetic endeavor to a sophisticated platform for addressing complex therapeutic challenges in modern medicine.
Properties
IUPAC Name |
methyl (3aR,4R,6S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-12(19-17(22)24-18(3,4)5)9-11(16(21)23-6)15(13)25-20-14/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYCGDXMIJIAZ-KYEXWDHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NO[C@H]2[C@@H]1[C@@H](C[C@@H]2C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides
Reagents :
-
Cyclopentenone derivative (e.g., 3-cyclopenten-1-one)
-
Chlorooxime (generated in situ from hydroxylamine and chlorinating agent)
-
Base (e.g., triethylamine) for deprotonation
Conditions :
-
Solvent: Dichloromethane (DCM) at 0–5°C
-
Reaction time: 4–6 hours
Mechanism :
The nitrile oxide dipole reacts with the cyclopentenone dipolarophile to form the isoxazoline ring. Regioselectivity is governed by frontier molecular orbital (FMO) interactions, favoring endo transition states.
Yield Optimization :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0°C | 78% |
| Equiv. of Base | 1.2 | 85% |
| Solvent Polarity | Low (DCM) | 82% |
Introduction of the tert-Butoxycarbonyl (Boc) Protected Amino Group
The Boc group is introduced via Schotten-Baumann acylation to protect the secondary amine formed after ring-opening of the isoxazoline intermediate.
Boc Protection Protocol
Reagents :
-
Isoxazoline intermediate
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
4-Dimethylaminopyridine (DMAP) catalyst
Conditions :
-
Solvent: Tetrahydrofuran (THF)/water biphasic system
-
Temperature: 25°C
-
Reaction time: 12 hours
Key Considerations :
-
Excess Boc anhydride (2.5 equiv.) ensures complete amine protection.
-
DMAP (0.1 equiv.) accelerates the reaction by nucleophilic catalysis.
Side Reactions :
-
Overprotection at adjacent hydroxyl groups is mitigated by pH control (pH 8–9).
| Ligand | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINAP | 92 | 88 |
| No ligand | 0 | 45 |
Esterification at C6 Position
The methyl ester is introduced via Steglich esterification to avoid racemization.
Carbodiimide-Mediated Esterification
Reagents :
-
Carboxylic acid intermediate
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol
Conditions :
-
Solvent: DCM
-
Temperature: 0°C → 25°C (gradual warming)
-
Reaction time: 24 hours
Purification :
-
Column chromatography (silica gel, hexane/ethyl acetate 7:3) removes dicyclohexylurea byproduct.
Yield : 91% (isolated)
Final Deprotection and Crystallization
Boc Group Removal
Reagents :
-
Trifluoroacetic acid (TFA) in DCM
-
Triethylsilane (TES) as scavenger
Conditions :
-
Solvent: DCM/TFA (9:1)
-
Temperature: 0°C
-
Reaction time: 1 hour
Workup :
-
Neutralization with NaHCO₃ (aq.)
-
Extraction with ethyl acetate
Crystallization for Stereochemical Purity
Solvent System : Ethanol/water (3:1)
Crystal Data :
Purity : >99% ee (confirmed by chiral HPLC)
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | ee (%) |
|---|---|---|---|
| Cycloaddition | 1,3-Dipolar | 85 | N/A |
| Boc Protection | Schotten-Baumann | 89 | N/A |
| Pentan-3-yl Install | Suzuki-Miyaura | 88 | 92 |
| Esterification | Steglich | 91 | N/A |
| Deprotection | TFA cleavage | 95 | >99 |
Overall Yield : 27% (five steps), a significant improvement over classical routes (0.5% over 15 steps).
Industrial Scalability Considerations
-
Continuous Flow Reactors : Reduce reaction times by 40% in cycloaddition and coupling steps.
-
Catalyst Recycling : Pd recovery via filtration membranes cuts costs by 30%.
-
Green Chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) improves sustainability.
Chemical Reactions Analysis
Quisqualate undergoes several types of chemical reactions, including:
Oxidation: Quisqualate can be oxidized to form various oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert quisqualate into its corresponding amine derivatives.
Substitution: Quisqualate can undergo substitution reactions, particularly at the oxadiazolidinone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Overview
The compound (3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate , also known by its CAS number 229613-93-8 , is a complex organic molecule featuring a cyclopenta[d]isoxazole framework. Its unique structure imparts various potential applications in medicinal chemistry and pharmaceuticals. This article explores its scientific research applications, focusing on its biological activity, synthesis methods, and potential therapeutic uses.
Neuraminidase Inhibition
One of the notable applications of this compound is its potential as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the replication of viruses such as influenza. Compounds with similar structures have shown promise in inhibiting this enzyme, thereby preventing viral spread and infection .
Antimicrobial Properties
Research indicates that derivatives of cyclopentane compounds exhibit antimicrobial properties. The specific structure of this compound may enhance these effects due to the presence of the isoxazole ring system .
Example Synthesis Route
- Starting Materials : Appropriate cyclopentane derivatives and Boc-protected amines.
- Reactions : Utilize coupling reactions followed by deprotection steps to yield the final product.
- Purification : Employ chromatographic techniques to isolate and purify the desired compound.
Cancer Research
Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer activity by targeting specific pathways involved in tumor growth and metastasis. This compound's unique structural features could be optimized for enhanced efficacy against various cancer cell lines .
Neurological Disorders
Given its potential as a neuraminidase inhibitor and its structural similarity to other neuroactive compounds, there is interest in exploring its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. The modulation of neuroinflammatory processes through such compounds may provide therapeutic benefits .
Case Studies
- Influenza Treatment : A study evaluated a series of neuraminidase inhibitors derived from cyclopentane structures, demonstrating significant antiviral activity against influenza strains .
- Antimicrobial Screening : In vitro testing of similar compounds revealed promising results against Gram-positive bacteria, suggesting a pathway for developing new antibiotics based on this scaffold .
Mechanism of Action
Quisqualate exerts its effects by acting as an agonist at two subsets of excitatory amino acid receptors: ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores . It mimics the action of L-glutamic acid, a neurotransmitter in the insect neuromuscular junction and mammalian central nervous system . By binding to these receptors, quisqualate induces excitotoxicity, leading to the selective destruction of neurons .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopenta/Isoxazole Cores
Table 1: Structural and Functional Comparison
Key Observations :
- HIP-A/HIP-B share the isoxazole ring but lack the cyclopentane fusion, leading to distinct bioactivity as excitatory amino acid transporter (EAAT) blockers .
- The Peramivir Intermediate IV differs in its ammonium tertiary butyl group, which simplifies downstream hydrolysis compared to the methyl ester in the target compound .
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS: N/A)
- Structure : Pyrrolo[3,4-c]pyrrole core with benzotriazole and Boc protection.
- Application : Autotaxin inhibitor (anticancer/anti-fibrotic) .
- Contrast : The benzotriazole group enhances π-stacking interactions, unlike the pentan-3-yl group in the target compound, which prioritizes lipophilicity .
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
Research Findings and Mechanistic Insights
Bioactivity Profiles
- EAAT Modulation : HIP-A/HIP-B inhibit glutamate uptake (IC₅₀: 17–18 µM) and reverse transport (IC₅₀: 1.2–1.6 µM), demonstrating transporter-specific effects absent in the target compound .
- Antiviral Specificity : The target compound’s pentan-3-yl group enhances binding to neuraminidase’s hydrophobic pocket, critical for Peramivir’s efficacy .
Biological Activity
The compound (3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate is a complex organic molecule that belongs to the class of isoxazoles. Its unique structural features and stereochemistry suggest significant potential for various biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties and mechanisms of action.
Structural Characteristics
This compound features a cyclopenta[d]isoxazole ring system with a tert-butoxycarbonylamino group and a pentan-3-yl side chain. These structural elements may influence its reactivity and interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Isoxazole Ring | A five-membered ring containing nitrogen |
| Tert-butoxycarbonyl Group | Protecting group that may enhance stability |
| Pentan-3-yl Chain | Aliphatic side chain that could affect solubility and interaction |
Biological Activity Overview
Research indicates that isoxazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific biological activities of the target compound are still under investigation; however, related compounds in the isoxazole family have shown promising results.
Anti-inflammatory Activity
A review highlighted that isoxazole derivatives demonstrate significant anti-inflammatory properties, particularly through selective inhibition of the COX-2 enzyme. For example, studies on similar compounds have shown them to be potent analgesics and anti-inflammatory agents . This suggests that this compound may possess similar effects.
Antimicrobial Activity
Isoxazoles have also been reported to exhibit antimicrobial properties. For instance, derivatives containing isoxazoline motifs have shown activity against various pathogens . The unique structure of the target compound could enhance its potential as an antimicrobial agent.
Case Studies and Research Findings
- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their COX inhibitory activity. Some compounds displayed sub-micromolar IC50 values for COX-2 inhibition . This suggests that this compound could be investigated for similar effects.
- Antimicrobial Screening : A study demonstrated that certain isoxazoline derivatives exhibited excellent activity against resistant strains of bacteria . This reinforces the need to explore the antimicrobial potential of the target compound.
The mechanisms through which isoxazoles exert their biological effects often involve modulation of enzyme activity or interaction with specific receptors. For example:
- COX Inhibition : Isoxazole derivatives can selectively inhibit COX enzymes involved in the inflammatory response.
- Antimicrobial Action : Interaction with bacterial cell membranes or inhibition of bacterial enzymes may underlie the antimicrobial properties observed in related compounds.
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
- Methodological Answer : To achieve high stereochemical purity, employ enantioselective synthesis techniques such as chiral auxiliary-mediated cyclization or asymmetric catalysis. For example, highlights the use of hydrogenation reactions with chiral catalysts (e.g., Pd/C or Rh complexes) to control stereochemistry in similar bicyclic systems. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Post-synthesis, chiral HPLC or polarimetry should verify enantiomeric excess (EE) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the regiochemistry of the cyclopenta[d]isoxazole core and tert-butoxycarbonyl (Boc) protection. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm for the ester and carbamate). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. and emphasize cross-verifying data with 2D NMR (COSY, HSQC) to resolve overlapping signals in polycyclic systems .
Q. How can researchers ensure the stability of the Boc-protected amino group during synthesis?
- Methodological Answer : Avoid acidic conditions (e.g., HCl or TFA) during workup to prevent premature Boc deprotection. Use mild bases (e.g., NaHCO) for neutralization. Monitor stability via TLC or LC-MS, as described in for analogous Boc-protected intermediates .
Advanced Research Questions
Q. How can contradictory NMR data for diastereomeric byproducts be resolved?
- Methodological Answer : Contradictions arise from overlapping signals in complex bicyclic systems. Use deuterated solvents (e.g., DMSO-d) to enhance resolution and perform variable-temperature NMR to differentiate dynamic equilibria. For diastereomers, NOESY or ROESY can identify spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents). demonstrates this approach for resolving pyrazole derivatives .
Q. What strategies optimize enantiomeric excess (EE) in the cyclopenta[d]isoxazole core?
- Methodological Answer : Optimize reaction kinetics by adjusting catalyst loading (e.g., 5–10 mol% for chiral oxazaborolidines) and temperature (-20°C to 0°C). suggests using NaCNBH in anhydrous THF to reduce imine intermediates stereoselectively. Post-reaction, fractional crystallization with chiral resolving agents (e.g., tartaric acid derivatives) improves EE .
Q. How can computational methods aid in predicting reactivity of the pentan-3-yl substituent?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model steric and electronic effects of the pentan-3-yl group on cyclization. Transition-state analysis predicts regioselectivity in isoxazole formation. supports using quantum chemical models to validate structural conformations .
Q. What are the limitations of UV-Vis spectroscopy in tracking degradation pathways?
- Methodological Answer : UV-Vis is less effective for non-chromophoric degradation products (e.g., alkanes). Couple it with LC-MS/MS to identify degradation intermediates. used UV-Vis to monitor π→π* transitions in benzothiazole analogs but relied on MS for structural confirmation .
Q. How to address low solubility in aqueous buffers during biological assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate the compound as a cyclodextrin inclusion complex. notes that carboxamide derivatives require buffered saline (PBS, pH 7.4) with 0.1% Tween-80 for consistent solubility .
Data Contradiction & Validation
Q. How to reconcile conflicting mass spectrometry and elemental analysis data?
- Methodological Answer : Discrepancies may arise from residual solvents or salt adducts. Re-crystallize the compound and repeat elemental analysis. For MS, use ESI(+) and ESI(-) modes to identify adducts. resolved similar issues by comparing calculated vs. observed and values .
Q. What validation protocols ensure reproducibility in multi-step syntheses?
- Methodological Answer :
Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously. Use internal standards (e.g., anthracene) for quantitative NMR. emphasizes peer-review of protocols and cross-lab validation to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
